An In-Depth Technical Guide to 6-Bromo-3-iodoimidazo[1,2-a]pyrazine
An In-Depth Technical Guide to 6-Bromo-3-iodoimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound built upon the versatile imidazo[1,2-a]pyrazine scaffold. This bicyclic aromatic system is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The strategic placement of bromine and iodine atoms on the imidazo[1,2-a]pyrazine core offers unique opportunities for synthetic diversification and modulation of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological applications of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine, serving as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
Chemical Properties
6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a solid at room temperature, with its appearance described as a light yellow to yellow solid.[1] Key identifying information and physicochemical properties are summarized in the tables below.
General Information
| Property | Value | Reference(s) |
| CAS Number | 1245644-42-1 | [2][3] |
| Molecular Formula | C₆H₃BrIN₃ | [2][3] |
| Molecular Weight | 323.92 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Conditions | Store at 2–8 °C under an inert gas (nitrogen or Argon) | [1] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Predicted pKa | -0.05 ± 0.30 | [1] |
| Predicted XlogP | 2.4 | [4] |
| Topological Polar Surface Area (TPSA) | 30.19 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
Predicted Mass Spectrometry Data
The following table details the predicted m/z values for various adducts of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine, which can be useful for mass spectrometry analysis.
| Adduct | Predicted m/z | Reference(s) |
| [M+H]⁺ | 323.86278 | [4] |
| [M+Na]⁺ | 345.84472 | [4] |
| [M-H]⁻ | 321.84822 | [4] |
| [M+NH₄]⁺ | 340.88932 | [4] |
| [M+K]⁺ | 361.81866 | [4] |
Note: The data in the tables above, where specified as "predicted," are based on computational models and should be confirmed by experimental analysis.
Synthesis and Reactivity
General Synthetic Strategies for Imidazo[1,2-a]pyrazines
The construction of the imidazo[1,2-a]pyrazine scaffold typically involves the condensation of a 2-aminopyrazine derivative with an α-haloketone or a related two-carbon electrophile.[5][6] Variations of this approach, including one-pot multi-component reactions, have been developed to enhance efficiency and structural diversity.[6] For instance, an efficient iodine-catalyzed one-pot three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide has been reported for the synthesis of various imidazo[1,2-a]pyrazine derivatives.[6]
A plausible synthetic route to 6-Bromo-3-iodoimidazo[1,2-a]pyrazine could involve the initial synthesis of a 6-bromoimidazo[1,2-a]pyrazine intermediate, followed by iodination at the 3-position. The reactivity of the imidazo[1,2-a]pyrazine ring system allows for electrophilic substitution, and the 3-position is often susceptible to such reactions.
Reactivity
The bromine and iodine substituents on the 6-Bromo-3-iodoimidazo[1,2-a]pyrazine ring system are key functional groups that can be utilized in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 6- and 3-positions, making it a valuable intermediate for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Biological Applications and Signaling Pathways
The imidazo[1,2-a]pyrazine scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[7][8][9][10] While specific biological data for 6-Bromo-3-iodoimidazo[1,2-a]pyrazine is limited in the public domain, the known activities of related compounds suggest its potential as a modulator of various biological targets, particularly protein kinases.
Kinase Inhibition
Imidazo[1,2-a]pyrazine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[8][9][11][12] Notably, compounds with this core structure have been identified as potent inhibitors of Aurora kinases, which play a critical role in mitosis.[8][9][12] The general mechanism of action for many of these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
The workflow for identifying and characterizing such kinase inhibitors often follows a standardized path.
Anticancer Potential
Consistent with their role as kinase inhibitors, many imidazo[1,2-a]pyrazine derivatives have demonstrated anticancer activity.[6] The evaluation of these compounds typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.
Other Potential Applications
Derivatives of the imidazo[1,2-a]pyrazine scaffold have also been explored as inhibitors of IκB kinase (IKK), suggesting potential applications in inflammatory diseases.[10]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine are not explicitly available. However, this section provides representative protocols for the synthesis of the imidazo[1,2-a]pyrazine scaffold and for a general kinase inhibition assay, which can be adapted by researchers.
Representative Synthesis of an Imidazo[1,2-a]pyrazine Derivative
The following is a general procedure for the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazine derivatives, adapted from the literature.[6]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
2-Aminopyrazine (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Iodine (I₂) (5 mol%)
-
Ethanol (solvent)
Procedure:
-
To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in ethanol, add tert-butyl isocyanide (1.0 mmol).
-
Add iodine (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion of the reaction, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
This protocol would need to be adapted for the specific synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine, likely involving a multi-step sequence.
General Kinase Inhibition Assay Protocol
The following is a generalized protocol for an in vitro kinase inhibition assay. Specific conditions will vary depending on the kinase and the detection method.
Materials:
-
Kinase enzyme
-
Kinase substrate (e.g., a peptide)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a system with a detection antibody for the phosphorylated product)
-
Test compound (6-Bromo-3-iodoimidazo[1,2-a]pyrazine) at various concentrations
-
Assay buffer
-
Kinase reaction plate (e.g., 96-well plate)
-
Detection reagents (e.g., phosphospecific antibody, scintillation fluid)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the wells of the reaction plate, add the kinase enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Detect the amount of phosphorylated substrate. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
6-Bromo-3-iodoimidazo[1,2-a]pyrazine represents a promising, yet underexplored, chemical entity. Its structural features, particularly the presence of two different halogen atoms at synthetically accessible positions, make it an attractive building block for the generation of diverse chemical libraries. While specific experimental data on its synthesis, characterization, and biological activity are currently sparse, the extensive research on the broader class of imidazo[1,2-a]pyrazines strongly suggests its potential as a valuable tool in drug discovery, particularly in the development of novel kinase inhibitors. Further investigation into the synthesis and pharmacological profiling of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 6-Bromo-3-iodoimidazo[1,2-a]pyrazine CAS#: 1245644-42-1 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-bromo-3-iodo-imidazo[1,2-a]pyrazine | CAS 1245644-42-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. PubChemLite - 6-bromo-3-iodoimidazo[1,2-a]pyrazine (C6H3BrIN3) [pubchemlite.lcsb.uni.lu]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
